molecular formula C10H13N5O B8583014 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B8583014
M. Wt: 219.24 g/mol
InChI Key: AEUJTZJJOJMFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes both imidazole and pyrazine rings, making it an interesting subject for various scientific studies. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of this compound can be achieved through the reaction of a suitable imidazole derivative with a pyrazine precursor in the presence of a cyclizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyrazine derivatives .

Scientific Research Applications

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one stands out due to its unique combination of imidazole and pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C10H13N5O/c16-10-14-8-9(13-6-5-12-8)15(10)7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,14,16)

InChI Key

AEUJTZJJOJMFJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=CN=C3NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine (1.7 g, 5.5 mmol) was dissolved in methanol (100 mL) and hydrogenated over 20% palladium on carbon (0.5 g) at 55 psi hydrogen overnight. The catalyst was filtered and solvent evaporated to give the title compound (1.5 g).
Name
2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
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Name
O=c1[nH]c2nccnc2n1C1CCN(Cc2ccccc2)CC1
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reactant
Reaction Step One

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